Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C20H23NO5. It is a derivative of benzoic acid and contains a butyl ester group, a 3,5-dimethoxyphenyl group, and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-aminobenzoic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Esterification: The resulting amide is then esterified with butanol in the presence of a catalyst such as sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying enzyme-substrate interactions due to its amide linkage.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The amide linkage and ester group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzoate: Similar structure but with a different substitution pattern on the phenyl ring.
Butyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]amino}benzoate: Similar structure but with a carbamoyl group instead of a carbonyl group.
Uniqueness
Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a butyl ester, amide linkage, and methoxy-substituted phenyl ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
butyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-5-10-26-20(23)14-6-8-16(9-7-14)21-19(22)15-11-17(24-2)13-18(12-15)25-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFXNDMECHNHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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